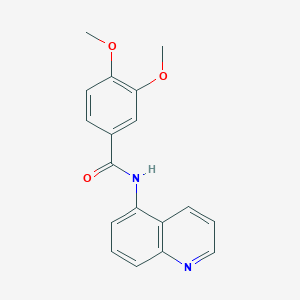
3,4-dimethoxy-N-(quinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(quinolin-5-yl)benzamide is a compound that belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and chemistry. This compound is characterized by the presence of a quinoline ring attached to a benzamide moiety, with two methoxy groups at the 3 and 4 positions of the benzene ring. The unique structure of this compound makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(quinolin-5-yl)benzamide typically involves the reaction of 3,4-dimethoxyaniline with quinoline-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(quinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
3,4-Dimethoxy-N-(quinolin-5-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of various biological processes, such as cell proliferation and signal transduction. The quinoline moiety in the compound is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinoline-5-carboxylic acid and 3,4-dimethoxyquinoline.
Benzamide derivatives: Such as 3,4-dimethoxybenzamide and N-(quinolin-5-yl)benzamide.
Uniqueness
3,4-Dimethoxy-N-(quinolin-5-yl)benzamide is unique due to the presence of both methoxy groups and the quinoline ring, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3,4-dimethoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-9-8-12(11-17(16)23-2)18(21)20-15-7-3-6-14-13(15)5-4-10-19-14/h3-11H,1-2H3,(H,20,21) |
InChI Key |
IDDDTFAGPWHHKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


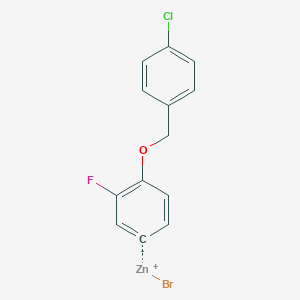
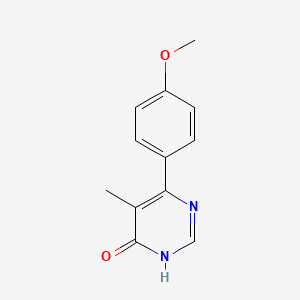
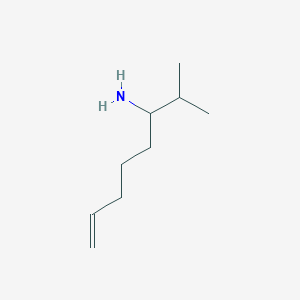
![2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14883094.png)
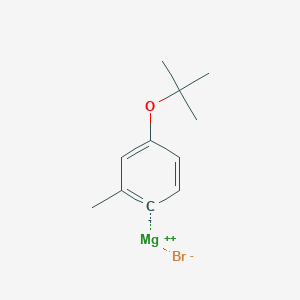
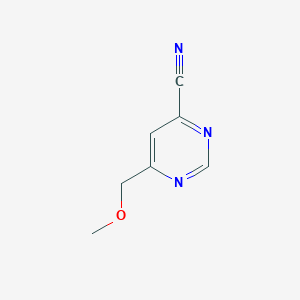

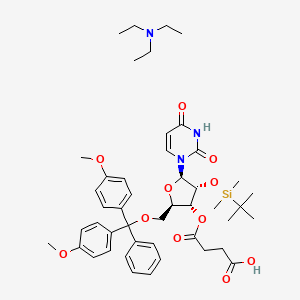
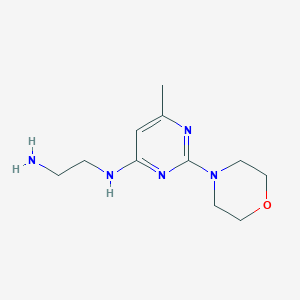
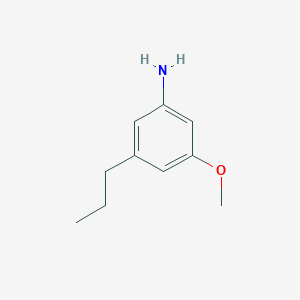
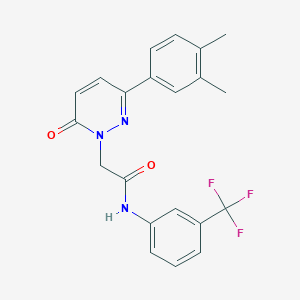
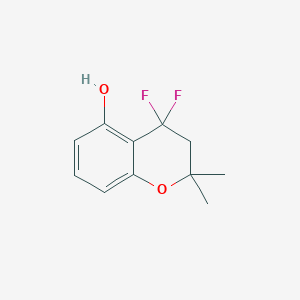
![8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883148.png)
![3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883155.png)
